molecular formula C10H8O B2990618 7-Ethynyl-2,3-dihydro-1-benzofuran CAS No. 1594068-22-0

7-Ethynyl-2,3-dihydro-1-benzofuran

Cat. No.: B2990618
CAS No.: 1594068-22-0
M. Wt: 144.173
InChI Key: CQVQJEYDMZWKRL-UHFFFAOYSA-N
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Description

7-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethynyl group at the 7th position and a partially saturated furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-2,3-dihydro-1-benzofuran typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2,3-dihydro-1-benzofuran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is typically maintained between 50-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Use of large-scale reactors to handle the increased volume of reactants.

    Catalyst Recovery: Efficient recovery and recycling of palladium and copper catalysts to reduce costs.

    Purification: Advanced purification techniques such as distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of 7-ethyl-2,3-dihydro-1-benzofuran.

    Substitution: Formation of halogenated derivatives such as 7-bromo-2,3-dihydro-1-benzofuran.

Scientific Research Applications

7-Ethynyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethynyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cell behavior. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    7-Methyl-2,3-dihydro-1-benzofuran: Contains a methyl group instead of an ethynyl group, leading to different chemical properties.

    7-Phenyl-2,3-dihydro-1-benzofuran: Contains a phenyl group, which significantly alters its reactivity and biological activity.

Uniqueness

7-Ethynyl-2,3-dihydro-1-benzofuran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-ethynyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVQJEYDMZWKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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